molecular formula C27H36N4O6 B13119720 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13119720
M. Wt: 512.6 g/mol
InChI Key: UBELOZMNEZKTBZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class of bicyclic heterocycles, characterized by a fused pyrazole-pyridine core. Its structure includes:

  • Benzyl and ethyl ester groups at positions 5 and 3, respectively, providing steric bulk and influencing solubility.
  • A tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group at position 1, which enhances stability during synthetic processes and may modulate biological interactions .
  • A 6,7-dihydro-1H-pyridine ring, introducing partial saturation to reduce conformational rigidity compared to fully aromatic analogs.

Crystallographic data (e.g., monoclinic P21/c space group, unit cell parameters) confirm its planar pyrazole ring and non-planar pyridine moiety, with a dihedral angle of 75.44° between the pyrazole and Boc-piperidinyl planes .

Properties

Molecular Formula

C27H36N4O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-benzyl 3-O-ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)31(28-23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3

InChI Key

UBELOZMNEZKTBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)C4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the tert-butoxycarbonyl protecting group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, the tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, revealing the active piperidine moiety, which can then interact with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Properties
Target Compound Pyrazolo[4,3-c]pyridine 5-Benzyl, 3-ethyl esters; 1-Boc-piperidin-4-yl Reflux in POCl3 with N,N-dimethylaniline Monoclinic P21/c; C17H27N3O4 (Mr = 337.42)
5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate Pyrazolo[4,3-c]pyridine 5-tert-Butyl, 3-ethyl esters; 1-isopropyl NaH/2-bromopropane in THF Planar pyrazole ring; dihedral angle 75.44°
6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate Pyrido[4,3-d]pyrimidine 6-Benzyl, 4-ethyl esters; 2-chloro POCl3-mediated chlorination Higher aromaticity due to pyrimidine core; increased polarity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 5,6-Diethyl esters; 8-cyano, 7-(4-nitrophenyl), 2-oxo, 3-phenethyl Multi-step cyclization and alkylation Yellow solid (mp 243–245°C); strong electron-withdrawing groups enhance reactivity

Structural and Functional Insights

Core Heterocycle Differences: The pyrazolo[4,3-c]pyridine core (target compound) offers a balance of aromaticity and partial saturation, favoring moderate lipophilicity. Imidazo[1,2-a]pyridine derivatives (e.g., ) feature a fused imidazole ring, which increases hydrogen-bonding capacity and metabolic stability .

Substituent Effects: Boc-protected piperidinyl groups (target compound) provide steric protection and slow enzymatic degradation compared to isopropyl () or chloro () substituents . Benzyl/ethyl esters enhance lipophilicity, whereas cyano/nitro groups () introduce electron-deficient regions, altering reactivity in nucleophilic environments .

Synthetic Routes :

  • The target compound and its pyrazolo[4,3-c]pyridine analogs are typically synthesized via POCl3-mediated cyclization or alkylation with NaH .
  • Pyrido[4,3-d]pyrimidine derivatives require chlorination steps (), while imidazo[1,2-a]pyridines involve multi-step cyclizations ().

Physicochemical and Crystallographic Comparisons

Thermal and Solubility Data

  • The target compound’s tert-butyl ester contributes to higher thermal stability (decomposition >200°C) compared to ethyl/isopropyl analogs .
  • Boc-piperidinyl groups reduce aqueous solubility relative to unsubstituted piperidine derivatives but improve crystallinity, as evidenced by low R-factors (0.060–0.128) in X-ray studies .

Crystallographic Trends

  • Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound) exhibit monoclinic crystal systems with similar unit cell volumes (~1789 ų), whereas pyrido[4,3-d]pyrimidines () adopt triclinic systems due to altered packing from chlorine substituents .

Biological Activity

The compound 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing literature.

Chemical Structure and Synthesis

This compound features a pyrazolo[4,3-C]pyridine core with a tert-butoxycarbonyl (BOC) protected piperidine moiety. The synthesis typically involves multiple steps, including the protection of amines with BOC groups and cyclization to form the pyrazolo structure. The chemical formula is C23H30N2O5C_{23}H_{30}N_{2}O_{5} with a molecular weight of approximately 426.50 g/mol .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The BOC group can be cleaved under acidic conditions, leading to the formation of active intermediates that may interact with proteins or enzymes relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this one in targeting Polo-like kinase 1 (Plk1) , a critical regulator in cell division and cancer progression. Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer therapies with reduced side effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer and other diseases. For instance, it has been suggested that derivatives of pyrazolo compounds can act as selective inhibitors for kinases, which are pivotal in many signaling pathways .

Case Studies

  • Inhibition of Plk1 : A study demonstrated that related compounds effectively inhibit Plk1 by disrupting its protein-protein interactions, leading to reduced viability in cancer cell lines .
  • Kinase Selectivity : Research on similar pyrazolo derivatives indicated their potential as selective kinase inhibitors, showcasing lower toxicity profiles compared to traditional chemotherapeutics .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayEffectReference
AnticancerPolo-like kinase 1Induces mitotic arrest
Enzyme InhibitionVarious kinasesSelective inhibition
Cellular SignalingCell division pathwaysModulates signaling cascades

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